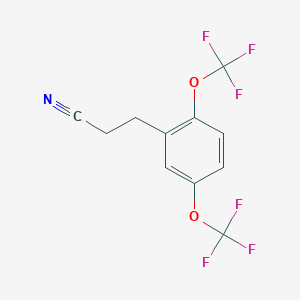![molecular formula C14H19NO2 B14791773 Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 3-(1-azabicyclo[222]oct-2-ylmethoxy)- is a complex organic compound characterized by the presence of a phenol group and a bicyclic azabicyclo[222]octane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- typically involves the reaction of phenol with a suitable azabicyclo[2.2.2]octane derivative. One common method is the nucleophilic substitution reaction where the phenol group is introduced to the azabicyclo[2.2.2]octane structure under basic conditions . The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenol, making it a more reactive nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated phenols, nitrophenols.
科学研究应用
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- has a wide range of applications in scientific research:
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and π-π interactions, while the azabicyclo[2.2.2]octane structure can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects .
相似化合物的比较
Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- can be compared with other similar compounds, such as:
Phenol, 2-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-: Similar structure but with the phenol group at a different position, leading to different chemical and biological properties.
Tropane alkaloids: Share the azabicyclo[2.2.2]octane core but differ in the substituents attached to the structure, resulting in varied pharmacological activities.
These comparisons highlight the uniqueness of Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)- in terms of its specific chemical structure and the resulting properties.
属性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC 名称 |
3-(1-azabicyclo[2.2.2]octan-2-ylmethoxy)phenol |
InChI |
InChI=1S/C14H19NO2/c16-13-2-1-3-14(9-13)17-10-12-8-11-4-6-15(12)7-5-11/h1-3,9,11-12,16H,4-8,10H2 |
InChI 键 |
HSTBEKFBYFHTES-UHFFFAOYSA-N |
规范 SMILES |
C1CN2CCC1CC2COC3=CC=CC(=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-[(6-chloropyridin-3-yl)methyl-ethylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14791697.png)

![2-Amino-1-[4-[(dimethylamino)methyl]piperidin-1-yl]propan-1-one](/img/structure/B14791726.png)



![Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14791747.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B14791749.png)

![2-amino-N-[(3,4-dichlorophenyl)methyl]-3-methylbutanamide](/img/structure/B14791761.png)


![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![6-Hydroxy-8-methyl-1-azabicyclo[3.2.1]octan-3-one](/img/structure/B14791784.png)
